molecular formula C18H20N4O B6903587 N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide

Cat. No.: B6903587
M. Wt: 308.4 g/mol
InChI Key: OCRQTSNNZHLVMW-UHFFFAOYSA-N
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Description

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-18(22-12-8-14-5-1-2-6-16(14)22)20-15-9-11-21(13-15)17-7-3-4-10-19-17/h1-7,10,15H,8-9,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRQTSNNZHLVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide involves several steps. One common method includes the reaction of α-bromoketones with 2-aminopyridine under different conditions to form N-(pyridin-2-yl)amides . The reaction is typically carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage. The reaction conditions are mild and metal-free, making it an efficient synthetic route .

Chemical Reactions Analysis

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological and chemical properties.

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